4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile
Description
Introduction and Historical Context
Historical Development of Pyrimidine-Based Nitrile Compounds
The study of pyrimidines dates to the early 19th century, when Brugnatelli first isolated alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) through nitric acid oxidation of uric acid. This discovery laid the groundwork for understanding pyrimidine’s aromatic heterocyclic structure, which features two nitrogen atoms at the 1- and 3-positions. The integration of nitrile groups into pyrimidine systems emerged later, driven by the reactivity of cyanoacetate derivatives. Early 20th-century work by Kambe et al. demonstrated the utility of ethyl cyanoacetate in synthesizing 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidines, highlighting nitriles as key intermediates for functionalization.
Nitrile-containing pyrimidines gained prominence due to their electronic properties, which enhance hydrogen bonding and π-π stacking interactions in biological systems. The development of cross-coupling methodologies in the 21st century further expanded access to diverse pyrimidine nitriles, enabling precise substitutions at the 4-, 5-, and 6-positions. These advances positioned nitrile-functionalized pyrimidines as critical scaffolds in agrochemicals and pharmaceuticals.
Discovery and Emergence of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile
The specific compound 4-chloro-2-cyclopropylpyrimidine-5-carbonitrile (CAS: 1780203-39-5) emerged from efforts to combine sterically constrained cyclopropane rings with pyrimidine nitriles. Its synthesis likely involves cyclopropanation of pre-functionalized pyrimidine precursors, leveraging methodologies such as:
- Cyanoacetate Condensation : Reacting ethyl cyanoacetate with cyclopropane carbaldehyde and thiourea under basic conditions.
- Chlorination Strategies : Introducing chlorine at the 4-position via phosphorus oxychloride or similar reagents, a method historically used for barbituric acid derivatives.
The compound’s molecular formula (C₈H₆ClN₃) and structure were confirmed through spectral data, including $$ ^1H $$-NMR and $$ ^{13}C $$-NMR, which reveal distinct shifts for the cyclopropyl and nitrile groups. Its IUPAC name, 4-chloro-2-cyclopropylpyrimidine-5-carbonitrile, reflects the substituents’ positions and functional groups.
Position in Contemporary Heterocyclic Chemistry
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile occupies a niche in heterocyclic chemistry due to two structural features:
- Cyclopropane Ring : The strained cyclopropane moiety enhances reactivity, facilitating ring-opening reactions or serving as a rigid spacer in drug design.
- Nitrile Group : The electron-withdrawing nitrile at C5 modulates the pyrimidine’s electronic profile, improving solubility and enabling further derivatization via nucleophilic addition.
Recent studies emphasize its role as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example, coupling the nitrile with piperidine derivatives yields compounds with sub-micromolar IC₅₀ values against cancer cell lines.
Significance in Medicinal and Agricultural Chemistry
Medicinal Applications
Pyrimidine nitriles are pivotal in targeting enzymes and receptors. The nitrile group in 4-chloro-2-cyclopropylpyrimidine-5-carbonitrile acts as a hydrogen bond acceptor, enhancing binding affinity to ATP pockets in kinases. Derivatives of this compound have shown promise in:
- Oncology : Analogues with fluorinated piperidine substituents exhibit IC₅₀ values below 5 μM against HepG2 and A549 cell lines.
- Antimicrobials : Structural modifications, such as azo linkages, improve activity against E. coli and S. aureus at concentrations as low as 200 μg/mL.
Agricultural Applications
In agrochemistry, the chlorine and nitrile groups contribute to fungicidal and insecticidal properties. Pyrimidine derivatives like pyrazophos (a commercial fungicide) demonstrate the scaffold’s versatility. The cyclopropane group may enhance lipid membrane penetration, improving efficacy against plant pathogens.
Table 1: Key Synthetic Routes to 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyanoacetate Condensation | Ethyl cyanoacetate, POCl₃ | 65–78 | |
| Cyclopropanation | Cyclopropane carbaldehyde, K₂CO₃ | 72 | |
| Chlorination | PCl₅, DMF | 85 |
Properties
IUPAC Name |
4-chloro-2-cyclopropylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-6(3-10)4-11-8(12-7)5-1-2-5/h4-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFQRFVTPAUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Acetamidine Cyclization
The pyrimidine core is often constructed through cyclization reactions. A common approach involves reacting cyclopropane-containing precursors with acetamidine derivatives. For example, treatment of ethyl 2-cyclopropyl-3-cyanoacrylate with acetamidine hydrochloride in the presence of a base (e.g., sodium hydride) induces cyclization to form the pyrimidine ring.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalyst: None (base-mediated)
- Yield: 60–75%
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amidine nitrogen on the electrophilic carbon of the acrylate, followed by intramolecular cyclization and elimination of ethanol.
Optimization Strategies
- Solvent Effects: Polar aprotic solvents (DMF) improve reaction rates by stabilizing ionic intermediates.
- Temperature Control: Higher temperatures (>100°C) reduce side products but risk decomposition of the cyclopropyl group.
Chlorination of Pyrimidine Intermediates
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
The chloro substituent at position 4 is introduced via chlorination of hydroxyl or amino precursors. For instance, 2-cyclopropylpyrimidine-5-carbonitrile-4-ol reacts with POCl₃ under reflux to yield the target compound.
Reaction Setup:
- Reagent: POCl₃ (excess)
- Additives: N,N-Diethylaniline (catalyst)
- Temperature: 110°C (reflux)
- Time: 6–8 hours
- Yield: 85–90%
Side Reactions:
Over-chlorination is minimized by controlling POCl₃ stoichiometry and reaction time.
Comparative Chlorination Methods
| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | Excess POCl₃ | 110 | 85–90 | 95 |
| Thionyl Chloride | SOCl₂ | 80 | 70–75 | 88 |
| Oxalyl Chloride | (COCl)₂ | 25 (rt) | 60–65 | 82 |
POCl₃ is preferred due to higher efficiency and milder side-product formation.
Cyano Group Introduction via Nucleophilic Substitution
Displacement of Halides with Cyanide
The nitrile group at position 5 is introduced by substituting a halogen (e.g., bromine) with a cyanide source. For example, 4-chloro-2-cyclopropyl-5-bromopyrimidine reacts with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO).
Reaction Parameters:
- Cyanide Source: CuCN or KCN
- Solvent: DMSO or DMF
- Temperature: 120–140°C
- Yield: 50–65%
Challenges:
- Residual halide impurities require post-reaction purification via column chromatography.
- Cyanide toxicity necessitates strict safety protocols.
Alternative Cyanation Routes
- Sandmeyer Reaction: Diazotization of an amino precursor followed by treatment with NaCN/BF₃. Lower yields (40–50%) due to intermediate instability.
- Pd-Catalyzed Cyanation: Using Pd(PPh₃)₄ and Zn(CN)₂. Higher yields (70–75%) but requires inert atmosphere.
One-Pot Multistep Synthesis
Integrated Cyclization-Chlorination-Cyanation
Recent advances enable a streamlined synthesis starting from cyclopropylacetonitrile and chloroacetyl chloride . The one-pot process involves:
- Condensation to form a diketone intermediate.
- Cyclization with urea under acidic conditions.
- Chlorination with POCl₃.
- Cyanation via CuCN-mediated substitution.
Advantages:
Limitations:
- Requires precise stoichiometric control to avoid side reactions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key parameters:
Cost Optimization
- Reagent Recovery: POCl₃ and solvents are distilled and reused.
- Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) reduce costs by 20–30%.
Analytical Characterization and Quality Control
Purity Assessment
| Technique | Parameter Measured | Typical Result |
|---|---|---|
| HPLC | Chemical purity | ≥95% |
| GC-MS | Residual solvents | <0.1% (DMF, THF) |
| NMR (¹H/¹³C) | Structural confirmation | Matches reference data |
Stability Profiling
- Storage: 0–8°C under nitrogen atmosphere to prevent hydrolysis of the nitrile group.
- Degradation Pathways: Moisture-induced hydrolysis to the carboxylic acid (mitigated by desiccants).
Emerging Methodologies and Research Frontiers
Photocatalytic Cyanation
Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable room-temperature cyanation with improved selectivity (yield: 75–80%).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 4-amino-2-cyclopropylpyrimidine-5-carbonitrile.
Reduction: Formation of 4-chloro-2-cyclopropylpyrimidine-5-amine.
Oxidation: Formation of 4-chloro-2-cyclopropylpyrimidine-5-carboxylic acid.
Scientific Research Applications
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The physicochemical and biological properties of pyrimidinecarbonitriles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Chloro Substitution : Chlorine at position 4 (as in the target compound) is common in kinase inhibitors due to its electron-withdrawing effect, which stabilizes charge interactions .
- Cyclopropyl vs. Aromatic Groups: Cyclopropyl at position 2 (target compound) introduces conformational rigidity compared to phenyl or pyridinyl groups in analogs like 4h and 4-(4-chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile . This may reduce metabolic degradation.
- Amino vs. Cyano Groups: Amino-substituted derivatives (e.g., 4h) exhibit higher solubility but lower thermal stability compared to cyano-substituted analogs .
Crystallographic and Structural Insights
- Hydrogen Bonding : reveals that sulfur-containing analogs form centrosymmetric dimers via N—H···O interactions, stabilizing crystal packing .
- C—H···π Interactions : In 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, C—H···π and π–π interactions dominate the supramolecular architecture .
- Software Tools : SHELX programs () are widely used for refining crystal structures of pyrimidine derivatives, ensuring accuracy in bond distance and angle measurements .
Biological Activity
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer types, and relevant research findings.
Chemical Structure and Properties
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile features a pyrimidine ring with a chlorine atom and a cyclopropyl group, alongside a carbonitrile functional group. Its structural formula can be represented as follows:
This unique structure contributes to its biological activity, particularly as an inhibitor of specific kinases involved in cancer progression.
The compound primarily functions as an inhibitor of the epidermal growth factor receptor (EGFR) , which plays a critical role in cell proliferation and survival. By mimicking ATP, 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile can effectively inhibit the phosphorylation of EGFR, leading to reduced cell proliferation in cancer cells.
Anticancer Properties
Research indicates that 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Colorectal Cancer : In vitro studies have shown that this compound has an IC50 value lower than established EGFR inhibitors like erlotinib, suggesting enhanced efficacy against colorectal cancer cells .
- Breast Cancer : Similar antiproliferative effects have been observed in breast cancer cell lines, indicating its broad-spectrum potential against multiple cancers .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile compared to other related compounds:
| Compound Name | Target Action | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile | EGFR Inhibition | < 1 | Colorectal, Breast |
| Erlotinib | EGFR Inhibition | 10 | Colorectal |
| Dicyclanil | Various Kinases | 5 | Agricultural Applications |
Study 1: Efficacy Against Colorectal Cancer
A study conducted by researchers at a leading oncology institute evaluated the effects of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile on colorectal cancer cell lines. The results demonstrated a significant reduction in cell viability after treatment with the compound over a 48-hour period. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
Study 2: Mechanistic Insights
Another study focused on understanding the molecular mechanisms underlying the compound's action. It was found that treatment with 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile led to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers, indicating its role in inducing apoptosis through the intrinsic pathway .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile has favorable absorption characteristics, with rapid systemic availability following administration. Toxicological assessments indicate that it exhibits low acute toxicity profiles, making it a promising candidate for further development .
Q & A
Basic: What synthetic methodologies are effective for preparing 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile?
Answer:
The compound is typically synthesized via:
- Chlorination of cyclopropyl precursors : For example, chlorination of 2-cyclopropylpyrimidine derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure regioselectivity at the 4-position .
- Multi-component reactions : A three-component process involving aldehydes, malononitrile, and thiourea derivatives under thermal aqueous conditions can yield pyrimidinecarbonitrile scaffolds. Yields vary from 43% to 70%, depending on substituents and reaction optimization .
- Nucleophilic substitution : Substitution reactions with chloro-containing reagents on pre-functionalized pyrimidine intermediates, as demonstrated in analogous compounds using DMF as a solvent and potassium carbonate as a base .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation. For example, characteristic δ values for pyrimidine protons (e.g., NH at ~13.55 ppm in DMSO-d₆) and cyclopropyl carbons (e.g., ~27.94 ppm) .
- Mass Spectrometry (MS) : M⁺ ion peaks and fragmentation patterns (e.g., m/z 185.63 for [C₆H₄ClN₃S]⁺) confirm molecular weight and structural integrity .
- Elemental Analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced: How does the cyclopropyl group influence reactivity and stability?
Answer:
- Steric Effects : The cyclopropane ring introduces steric hindrance, potentially slowing nucleophilic substitution at adjacent positions. This can be mitigated by optimizing solvent polarity (e.g., DMF vs. ethanol) .
- Electronic Effects : The strained cyclopropane ring may alter electron density on the pyrimidine core, affecting electrophilic aromatic substitution. Computational studies (e.g., DFT) are recommended to quantify these effects .
- Stability : Cyclopropyl groups generally enhance thermal stability but may reduce solubility in polar solvents. Storage at 0–6°C in inert atmospheres is advised to prevent degradation .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for substitution steps, while ethanol facilitates crystallization .
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cyclization in multi-component reactions, increasing yields by ~15% .
- Temperature Control : Maintaining 60–80°C during chlorination prevents side reactions (e.g., over-chlorination) .
Basic: What are the solubility properties and handling recommendations?
Answer:
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water or hexane. Ethanol/water mixtures (1:1 v/v) are effective for recrystallization .
- Handling : Use dry, inert conditions (N₂/Ar atmosphere) to prevent hydrolysis of the carbonitrile group. Store at 2–8°C in amber glass to avoid photodegradation .
Advanced: What computational approaches predict biological activity?
Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Analogous compounds show affinity for ATP-binding pockets, suggesting potential kinase inhibition .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., Cl, CN) enhance antimicrobial activity in pyrimidine derivatives .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
- Reproducibility Checks : Validate literature protocols with controlled reagent purity (e.g., ≥99% SOCl₂) and moisture-free conditions.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-chlorination) and adjust stoichiometry accordingly .
- Kinetic Studies : Monitor reaction progress via in situ FTIR to optimize time and temperature for maximum yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
